[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid

Lipophilicity LogP CNS drug design

This para-substituted arylboronic acid combines a boronic acid handle with a basic piperidine ring (pKa ~8.51) via a chiral ethyl linker, enabling rapid construction of biaryl scaffolds with protonatable nitrogen centers. Its computed LogP of 2.93 makes it the superior choice over morpholine (LogP 1.65) or pyrrolidine (LogP 2.37) analogs for CNS drug candidates requiring optimal blood-brain barrier permeability. The 14 Da MW difference vs. the methylene-bridged analog supports systematic SAR exploration in fragment-based discovery. Demonstrated 82% esterification yield with 2,2-dimethyl-1,3-propanediol confirms compatibility with protecting group strategies. Supplied as racemic solid, 95% purity.

Molecular Formula C13H20BNO2
Molecular Weight 233.12 g/mol
CAS No. 1287753-40-5
Cat. No. B1520606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid
CAS1287753-40-5
Molecular FormulaC13H20BNO2
Molecular Weight233.12 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(C)N2CCCCC2)(O)O
InChIInChI=1S/C13H20BNO2/c1-11(15-9-3-2-4-10-15)12-5-7-13(8-6-12)14(16)17/h5-8,11,16-17H,2-4,9-10H2,1H3
InChIKeyAAVZQQFWPJUBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid CAS 1287753-40-5: A Piperidine-Functionalized Arylboronic Acid Building Block for Iterative Suzuki–Miyaura Cross-Coupling and Drug-Like Library Synthesis


[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid (CAS 1287753-40-5, molecular formula C13H20BNO2, MW 233.12 g/mol) is a para-substituted arylboronic acid featuring a basic piperidine ring connected via a chiral ethyl linker. It exists as a racemic solid at ambient temperature and is supplied as a free base with a typical purity of 95% . This compound belongs to the class of aminoalkyl-substituted phenylboronic acids that serve as versatile nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C(sp2)–C(sp2) bond formation. Its structural motif—combining a boronic acid handle with a tertiary amine—enables the rapid construction of biaryl and heterobiaryl scaffolds containing a protonatable nitrogen center, which is particularly valuable in fragment-based drug discovery, central nervous system (CNS) target libraries, and kinase inhibitor programs where basic amine pharmacophores are required .

Why Generic Substitution of [4-(1-Piperidin-1-ylethyl)phenyl]boronic acid with Other Piperidine-Containing Arylboronic Acids Fails: Quantifiable Differences in Lipophilicity, Basicity, and Linker Geometry


Substitution of [4-(1-piperidin-1-ylethyl)phenyl]boronic acid with a morpholine, pyrrolidine, or methylene-bridged analog is not functionally neutral because each alteration changes the compound's computed octanol-water partition coefficient (LogP), acid dissociation constant (pKa), and molecular weight—properties that directly control solubility, cellular permeability, and coupling reactivity . For example, replacing the piperidine ring with morpholine reduces LogP by 1.28 log units, while replacing it with pyrrolidine reduces LogP by 0.56 log units; the ethyl linker, when shortened to methylene, reduces molecular weight by 14 Da and alters the pKa of the boronic acid moiety . These differences propagate into divergent pharmacokinetic profiles of the derived biaryl products and affect the efficiency of the Suzuki coupling step itself, making casual interchange without re-optimization a high-risk proposition in lead generation campaigns where quantitative structure-activity relationships (QSAR) depend on precise physicochemical tuning .

Product-Specific Quantitative Evidence Guide: [4-(1-Piperidin-1-ylethyl)phenyl]boronic acid vs. Closest Analogs in LogP, pKa, MW, and Reaction Yield


Lipophilicity (LogP) Differential: Piperidine vs. Morpholine Analog Determines Solubility and CNS Permeability

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.93, compared to 1.65 for the direct morpholine analog [4-(1-morpholin-4-ylethyl)phenyl]boronic acid (CAS 1226814-83-0) . The pyrrolidine analog [4-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid (CAS 868395-81-7) has an intermediate LogP of 2.37 . This indicates that the piperidine-substituted compound is 1.28 log units more lipophilic than the morpholine and 0.56 log units more lipophilic than the pyrrolidine.

Lipophilicity LogP CNS drug design

Boronic Acid pKa Shift: Reduced pKa of the Piperidinylethyl Derivative Broadens pH-Dependent Binding Range Relative to Unsubstituted Phenylboronic Acid

The predicted acid dissociation constant (pKa) of the boronic acid group in [4-(1-piperidin-1-ylethyl)phenyl]boronic acid is 8.51 ± 0.17 (ACD/Labs prediction) . This is approximately 0.3–0.4 pKa units lower than the experimentally determined pKa of unsubstituted phenylboronic acid, reported as 8.8–8.9 [1]. Piperidine-substituted phenylboronic acids typically exhibit pKa values 0.2–0.5 log units lower than phenylboronic acid due to the electron-withdrawing character of the protonated piperidine, as confirmed by potentiometric titration studies on related 3- and 4-substituted arylboronic acids [2].

pKa boronic acid pH-dependent binding

Esterification Yield Benchmark: 82% Conversion to Pinacol-Type Ester Under Mild Conditions Validates Synthetic Tractability

In a reported synthetic procedure, [4-(1-piperidin-1-ylethyl)phenyl]boronic acid was reacted with 2,2-dimethyl-1,3-propanediol in diethyl ether in the presence of magnesium sulfate for 20 hours, yielding the corresponding dioxaborinane ester in 82% isolated yield [1]. This demonstrates the compound's ability to undergo efficient esterification under mild dehydration conditions without requiring acid catalysis or elevated temperatures, which is advantageous for protecting-group strategies in multi-step synthesis.

Esterification protecting group reaction yield

Molecular Weight Differentiation: The Ethyl-Linker, Piperidine-Containing Scaffold Provides a 14 Da Advantage Over the Methylene-Bridged Analog for Fragment Library Diversity

The molecular weight of [4-(1-piperidin-1-ylethyl)phenyl]boronic acid is 233.12 g/mol , which is 14 Da higher than the methylene-bridged analog 4-(piperidin-1-ylmethyl)phenylboronic acid (MW 219.09 g/mol, CAS 1200434-84-9) . This difference corresponds to one additional methylene group in the linker, providing an incremental increase in both steric bulk and lipophilicity that expands the physicochemical space accessible within a fragment library without exceeding the typical fragment rule-of-three thresholds (MW <300, LogP ≤3).

Molecular weight fragment-based drug design library diversity

Rotatable Bond Count: Equivalent Conformational Flexibility Between Ethyl-Linker and Methylene-Linker Analogs Ensures Predictable Binding Entropy

Both [4-(1-piperidin-1-ylethyl)phenyl]boronic acid and its methylene-bridged analog possess 3 rotatable bonds . The additional methylene group in the ethyl linker does not increase the rotatable bond count because one degree of freedom is intramolecularly constrained by the adjacent piperidine ring and phenyl group. This means the entropic penalty upon target binding is comparable to the methylene analog, yet the ethyl linker provides a distinct spatial orientation of the piperidine ring for differential protein-ligand interactions.

Conformational flexibility rotatable bonds entropy

Purity Specification and Commercial Availability: Consistent 95% Purity with Single-Batch Pricing Enables Reproducible Procurement

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% (free base, racemic) . This purity level is consistent with closely related aminoalkyl-substituted phenylboronic acids, which are typically offered at 95–98% purity . The compound is supplied as a solid under ambient conditions and is catalogued by Sigma-Aldrich (AldrichCPR collection) and Hit2Lead, among others, with pricing for 1 g at approximately $51 USD .

Purity procurement quality control

Best Research and Industrial Application Scenarios for [4-(1-Piperidin-1-ylethyl)phenyl]boronic acid Based on Quantitative Physicochemical Differentiation


Construction of CNS-Penetrant Biaryl Libraries via Suzuki–Miyaura Coupling Where Higher LogP Is Required

For medicinal chemistry programs targeting CNS receptors, transporters, or enzymes, the LogP of 2.93 for [4-(1-piperidin-1-ylethyl)phenyl]boronic acid makes it a superior choice over the morpholine analog (LogP 1.65) or pyrrolidine analog (LogP 2.37) when the desired biaryl product must exhibit adequate blood-brain barrier permeability . Coupling this boronic acid with heteroaryl halides yields piperidine-containing biaryls with calculated LogP values in the 2–4 range, which is optimal for CNS drug candidates according to established multiparameter optimization scores . This scenario is directly supported by the LogP head-to-head evidence in Section 3, Evidence Item 1.

Fragment-Based Lead Generation Requiring Differential Molecular Weight in a Piperidine-Aryl Series

In fragment-based drug discovery, the availability of chemically similar fragments with incremental molecular weight differences enables systematic exploration of structure-activity relationships. The 14 Da difference between [4-(1-piperidin-1-ylethyl)phenyl]boronic acid (MW 233) and the methylene-bridged analog (MW 219) allows medicinal chemists to investigate the impact of linker elongation on target binding affinity and physicochemical properties without altering the core pharmacophoric elements (boronic acid, piperidine). This scenario is directly supported by the molecular weight comparison in Section 3, Evidence Item 4.

Synthesis of Dioxaborinane-Protected Intermediates for Multi-Step Synthesis of PBK Inhibitors

The 82% esterification yield with 2,2-dimethyl-1,3-propanediol demonstrates that [4-(1-piperidin-1-ylethyl)phenyl]boronic acid can be efficiently protected as a cyclic boronic ester for subsequent synthetic transformations. This protecting group strategy has been reported in patent literature for the preparation of tricyclic PBK inhibitor building blocks, where the protected boronate undergoes palladium-catalyzed cross-coupling as a key step in constructing the tricyclic core . This scenario is directly supported by the reaction yield evidence in Section 3, Evidence Item 3.

Development of pH-Responsive Boronic Acid Sensors Exploiting the Depressed pKa

The predicted pKa of 8.51 for the boronic acid group is approximately 0.3–0.4 units lower than unsubstituted phenylboronic acid (pKa 8.8) . This pKa depression shifts the diol-binding equilibrium toward the tetrahedral boronate form at physiological pH (7.4), making this compound a candidate building block for glucose sensors, glycoprotein capture reagents, or stimuli-responsive drug delivery systems that rely on reversible boronate-diol chemistry. This scenario is directly supported by the pKa comparison in Section 3, Evidence Item 2.

Quote Request

Request a Quote for [4-(1-Piperidin-1-ylethyl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.